molecular formula C12H18ClNO3 B12766247 2-(4-Methoxybenzyloxy)morpholine hydrochloride CAS No. 89220-84-8

2-(4-Methoxybenzyloxy)morpholine hydrochloride

Cat. No.: B12766247
CAS No.: 89220-84-8
M. Wt: 259.73 g/mol
InChI Key: GSEXSONXYYZGJN-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyloxy)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxybenzyloxy group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyloxy)morpholine hydrochloride typically involves the reaction of morpholine with 4-methoxybenzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyloxy)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(4-Methoxybenzyloxy)morpholine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyloxy)morpholine hydrochloride involves its interaction with specific molecular targets. The methoxybenzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.

    2-(4-Morpholino)ethanesulfonic acid (MES): Commonly used as a buffering agent in biological and chemical research.

    4-(2-Methoxybenzyl)morpholine: Similar structure but lacks the hydrochloride salt form.

Uniqueness

2-(4-Methoxybenzyloxy)morpholine hydrochloride is unique due to the presence of the methoxybenzyloxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other morpholine derivatives.

Properties

CAS No.

89220-84-8

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-11-4-2-10(3-5-11)9-16-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H

InChI Key

GSEXSONXYYZGJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CNCCO2.Cl

Origin of Product

United States

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